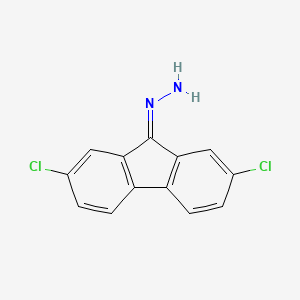
(2,7-Dichlorofluoren-9-ylidene)hydrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2,7-Dichloro-9H-fluoren-9-ylidene)hydrazine is an organic compound that belongs to the class of fluorenes It is characterized by the presence of two chlorine atoms at the 2 and 7 positions of the fluorene ring and a hydrazine moiety at the 9 position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (2,7-dichloro-9H-fluoren-9-ylidene)hydrazine typically involves the reaction of 2,7-dichloro-9H-fluorenone with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .
Industrial Production Methods: While specific industrial production methods for (2,7-dichloro-9H-fluoren-9-ylidene)hydrazine are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent recovery, and purification techniques to ensure cost-effective and efficient production.
Analyse Chemischer Reaktionen
Types of Reactions: (2,7-Dichloro-9H-fluoren-9-ylidene)hydrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding fluorenone derivatives.
Reduction: Reduction reactions can convert it into fluorenyl derivatives.
Substitution: The chlorine atoms at the 2 and 7 positions can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to achieve substitution.
Major Products:
Oxidation: Fluorenone derivatives.
Reduction: Fluorenyl derivatives.
Substitution: Various substituted fluorenes depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of (2,7-dichloro-9H-fluoren-9-ylidene)hydrazine in biological systems involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of tyrosinase, an enzyme involved in melanin synthesis. Molecular docking studies have revealed that the compound binds to the active site of tyrosinase, thereby inhibiting its function . Additionally, its anticancer activity is attributed to its ability to induce apoptosis in cancer cells through the disruption of mitochondrial function and activation of caspases .
Vergleich Mit ähnlichen Verbindungen
- (E)-1-(2-hydroxybenzylidene)-2-(9H-fluoren-9-ylidene)hydrazine (FIIS)
- (E)-1-(2-hydroxynaphtylidene)-2-(9H-fluoren-9-ylidene)hydrazine (FIIN)
Comparison:
- Photophysical Properties: Both FIIS and FIIN exhibit large Stokes shifts, making them suitable for biological fluorescence imaging. In comparison, (2,7-dichloro-9H-fluoren-9-ylidene)hydrazine also shows promising photophysical properties but with different absorption and emission spectra .
- Biological Activity: While (2,7-dichloro-9H-fluoren-9-ylidene)hydrazine has demonstrated antimicrobial and anticancer activities, FIIS and FIIN have shown potential as tyrosinase inhibitors with lower binding energies compared to standard inhibitors .
- Chemical Reactivity: The presence of chlorine atoms in (2,7-dichloro-9H-fluoren-9-ylidene)hydrazine allows for diverse substitution reactions, whereas FIIS and FIIN primarily undergo reactions involving their hydroxyl groups .
Eigenschaften
CAS-Nummer |
888-00-6 |
|---|---|
Molekularformel |
C13H8Cl2N2 |
Molekulargewicht |
263.12 g/mol |
IUPAC-Name |
(2,7-dichlorofluoren-9-ylidene)hydrazine |
InChI |
InChI=1S/C13H8Cl2N2/c14-7-1-3-9-10-4-2-8(15)6-12(10)13(17-16)11(9)5-7/h1-6H,16H2 |
InChI-Schlüssel |
MJCKPZLVESPSQW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=C1Cl)C(=NN)C3=C2C=CC(=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxamide](/img/structure/B13123293.png)
![2-methyl-1H-pyrazolo[4,3-e][1,2,4]triazin-3(2H)-one](/img/structure/B13123305.png)
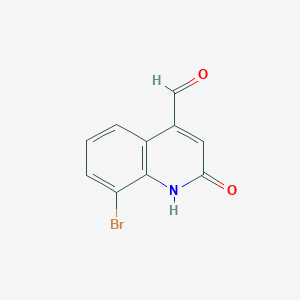
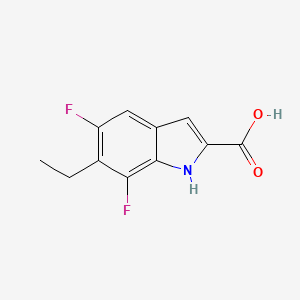

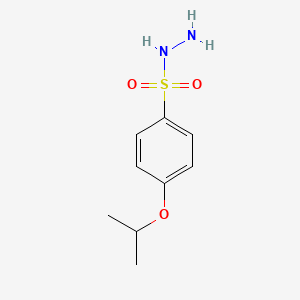
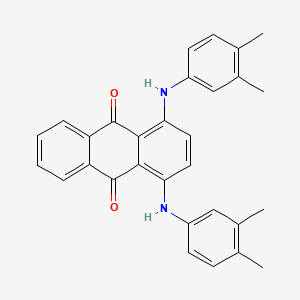
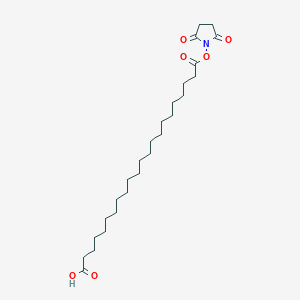
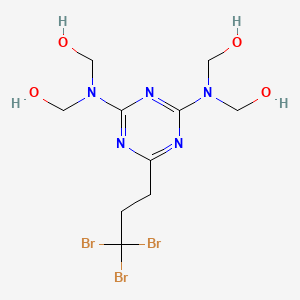
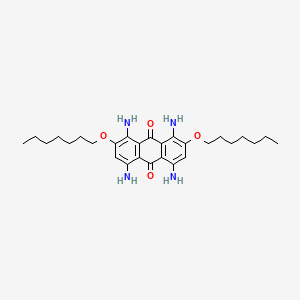
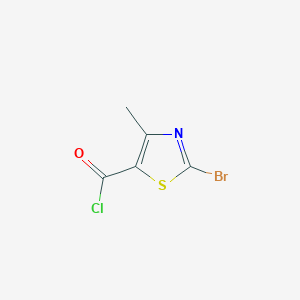
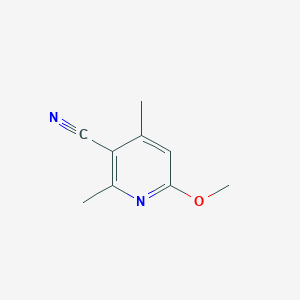
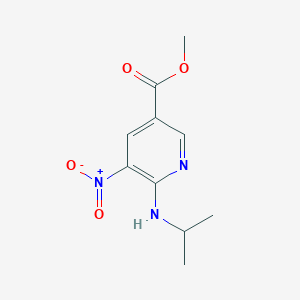
![3,4,7,8-Tetrahydropyrimido[5,4-d]pyrimidine](/img/structure/B13123383.png)
